molecular formula C16H22N2O3S B213946 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid

Cat. No. B213946
M. Wt: 322.4 g/mol
InChI Key: GEQXSECHWINMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid is a chemical compound with potential applications in scientific research. The compound is also known as MBTH-CPA and is synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of MBTH-CPA involves the inhibition of DPP-IV, which is a protease that cleaves the incretin hormone glucagon-like peptide-1 (GLP-1). GLP-1 is an important regulator of glucose metabolism, and its degradation by DPP-IV leads to decreased insulin secretion and increased blood glucose levels. By inhibiting DPP-IV, MBTH-CPA increases the levels of GLP-1, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MBTH-CPA are primarily related to its inhibition of DPP-IV. Studies have shown that MBTH-CPA increases the levels of GLP-1 and insulin, leading to improved glucose metabolism and decreased blood glucose levels. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

MBTH-CPA has several advantages for lab experiments, including its potency as a DPP-IV inhibitor and its potential as a new class of DPP-IV inhibitors. However, the synthesis of the compound is complex and requires specialized equipment and skilled personnel. In addition, the compound has not yet been extensively studied in vivo, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on MBTH-CPA. One direction is to further investigate the compound's potential as a new class of DPP-IV inhibitors for the treatment of type 2 diabetes. Another direction is to explore the compound's anti-inflammatory effects and its potential as a treatment for inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of MBTH-CPA in humans.

Synthesis Methods

The synthesis of MBTH-CPA involves a series of chemical reactions, including the condensation of 2-aminobenzothiazole with cyclohexanone, followed by the acylation of the resulting compound with chloroacetyl chloride. The final product is obtained through the reaction of the resulting compound with N-methyl-N-[(tert-butoxycarbonyl)amino]acetic acid. The synthesis of MBTH-CPA is a complex process and requires skilled personnel and specialized equipment.

Scientific Research Applications

MBTH-CPA has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. DPP-IV inhibitors have been shown to be effective in the treatment of type 2 diabetes, and MBTH-CPA has the potential to be developed into a new class of DPP-IV inhibitors.

properties

Product Name

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

2-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H22N2O3S/c1-9-6-7-12-13(8-9)22-16(17-12)18-14(19)10-4-2-3-5-11(10)15(20)21/h9-11H,2-8H2,1H3,(H,20,21)(H,17,18,19)

InChI Key

GEQXSECHWINMQT-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCCCC3C(=O)O

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCCCC3C(=O)O

Origin of Product

United States

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